
Zinc epoxyoctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc epoxyoctadecanoate, also known as zinc bis(3-pentadecyloxirane-2-carboxylate), is a chemical compound with the molecular formula C36H66O6Zn. It is a zinc salt of epoxyoctadecanoic acid and is used in various industrial applications due to its unique properties. This compound is known for its role in the production of specialty materials and its utility in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc epoxyoctadecanoate can be synthesized through the reaction of zinc oxide with epoxyoctadecanoic acid. The reaction typically occurs in a solvent such as toluene or xylene under reflux conditions. The process involves the formation of a zinc carboxylate complex, which is then isolated and purified.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions in reactors equipped with temperature and pressure control. The reaction mixture is continuously stirred, and the product is separated using filtration or centrifugation. The final product is then dried and packaged for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions: Zinc epoxyoctadecanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield zinc metal and the corresponding carboxylic acid.
Substitution: The epoxide ring in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide and carboxylic acids.
Reduction: Zinc metal and epoxyoctadecanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Zinc epoxyoctadecanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions and as a stabilizer in polymer production.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an active ingredient in topical formulations.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent binding properties .
Mecanismo De Acción
The mechanism of action of zinc epoxyoctadecanoate involves its interaction with various molecular targets. In biological systems, zinc ions released from the compound can interact with enzymes and proteins, influencing their activity. The epoxide group can react with nucleophiles in biological molecules, leading to modifications that affect cellular processes. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic pathways .
Comparación Con Compuestos Similares
Zinc oxide (ZnO): Used in various industrial and biomedical applications.
Zinc peroxide (ZnO2): Known for its oxidizing properties.
Zinc chloride (ZnCl2): Used in chemical synthesis and as a catalyst.
Zinc sulfate (ZnSO4): Commonly used in agriculture and medicine.
Uniqueness: Zinc epoxyoctadecanoate is unique due to its combination of zinc and epoxide functionalities, which confer distinct chemical reactivity and biological activity. Unlike simple zinc salts, it can participate in both metal-catalyzed and organic reactions, making it versatile for various applications .
Propiedades
Número CAS |
26264-49-3 |
|---|---|
Fórmula molecular |
C36H66O6Zn |
Peso molecular |
660.3 g/mol |
Nombre IUPAC |
zinc;3-pentadecyloxirane-2-carboxylate |
InChI |
InChI=1S/2C18H34O3.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(21-16)18(19)20;/h2*16-17H,2-15H2,1H3,(H,19,20);/q;;+2/p-2 |
Clave InChI |
POFSXQMRLNHJNC-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCC1C(O1)C(=O)[O-].CCCCCCCCCCCCCCCC1C(O1)C(=O)[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


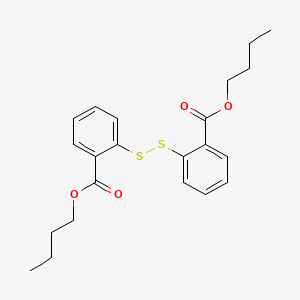

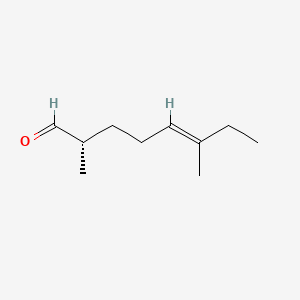


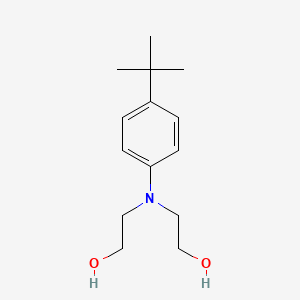
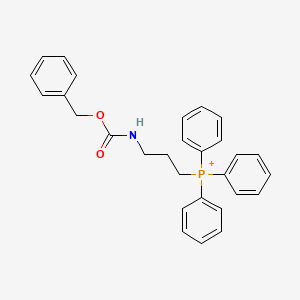
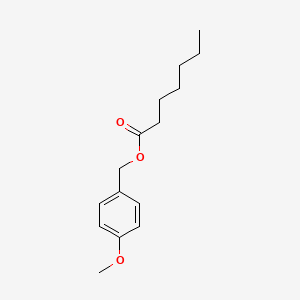
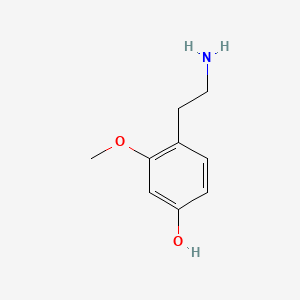
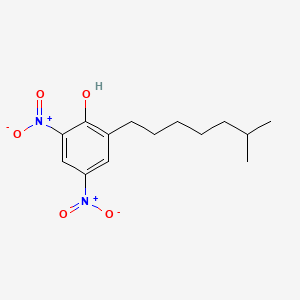
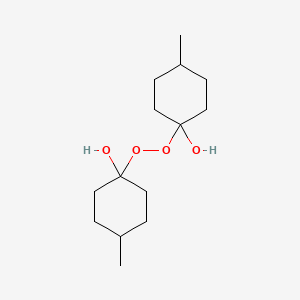
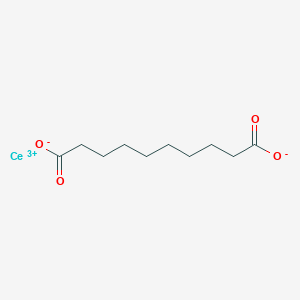
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)

